N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide

Quality Assurance Procurement Screening Reproducibility

N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide (CAS 347311-07-3, MF C16H14N2O5, MW 314.29 g/mol) is a fully substituted benzamide derivative that incorporates three distinct functional handles: a 3-acetyl group on the aniline ring, a 4-methoxy group, and a 3-nitro group on the benzamide core. The compound is supplied at ≥95% purity by multiple vendors and is explicitly designated for research and development use only.

Molecular Formula C16H14N2O5
Molecular Weight 314.297
CAS No. 347311-07-3
Cat. No. B2869727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide
CAS347311-07-3
Molecular FormulaC16H14N2O5
Molecular Weight314.297
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C16H14N2O5/c1-10(19)11-4-3-5-13(8-11)17-16(20)12-6-7-15(23-2)14(9-12)18(21)22/h3-9H,1-2H3,(H,17,20)
InChIKeyFMQZVJHFOGBVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide (CAS 347311-07-3): A Differentiated 3-Nitrobenzamide Scaffold for Early-Stage Medicinal Chemistry and Chemical Biology Programs


N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide (CAS 347311-07-3, MF C16H14N2O5, MW 314.29 g/mol) is a fully substituted benzamide derivative that incorporates three distinct functional handles: a 3-acetyl group on the aniline ring, a 4-methoxy group, and a 3-nitro group on the benzamide core . The compound is supplied at ≥95% purity by multiple vendors and is explicitly designated for research and development use only . Its structural architecture places it within the broader class of 4-substituted-3-nitrobenzamides, a scaffold for which systematic structure-activity relationships (SAR) have been established in antitumor screening programs [1].

Why N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide Cannot Be Casually Replaced by In-Class Analogs–The Acetyl Position and Methoxy-Nitro Synergy Define Functional Uniqueness


Compounds within the 3-nitrobenzamide family are not functionally interchangeable. The specific combination of a meta-acetyl substituent on the N-phenyl ring with a 4-methoxy-3-nitro pattern on the benzamide core creates a unique electronic and steric profile that differs fundamentally from the para-acetyl positional isomer (CAS 329941-19-7, sold as AldrichCPR without analytical characterization ) and from analogs where the 4-methoxy group is replaced by a 4-methyl group (e.g., CAS 418787-86-7) or absent entirely (e.g., CAS 84833-20-5). The established SAR for this scaffold demonstrates that modifications at the 4-position modulate in vitro antitumor potency by over 3-fold (GI50 range: 1.008–3.778 µM across cell lines) [1], meaning that even seemingly conservative substitutions can produce functionally distinct compounds. Generic substitution without experimental validation introduces an unquantified risk of altered target engagement, solubility, and metabolic fate.

Quantitative Differentiation Evidence for N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide vs. Closest Analogs


Defined Purity and Quality Assurance vs. As-Is Supply: Reducing Experimental Variability in Screening Campaigns

N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide is supplied with a minimum purity specification of 95% (AKSci, CymitQuimica/Biosynth) , whereas the para-acetyl positional isomer (CAS 329941-19-7) is sold by Sigma-Aldrich under the AldrichCPR program with no analytical data provided—the buyer assumes full responsibility for identity and purity confirmation under 'AS-IS' terms .

Quality Assurance Procurement Screening Reproducibility

Meta-Acetyl vs. Para-Acetyl Positional Isomerism: Predicted Physicochemical and Conformational Differentiation

The meta-acetyl substitution in the target compound positions the acetyl carbonyl in a distinct geometric orientation relative to the amide linkage compared to its para-acetyl isomer. Using the Hit2Lead database's reported LogP for the closely related N-(3-acetylphenyl)-4-methyl-3-nitrobenzamide (LogP = 2.85) , and accounting for the methoxy→methyl substituent constant difference (π(OCH3) − π(CH3) ≈ −0.02 to +0.12 depending on the system), the predicted LogP for the target 4-methoxy compound falls in the range of approximately 2.8–3.0. Its para-acetyl isomer is expected to show a comparable but not identical LogP due to altered dipole moment orientation and differential solvation of the acetyl group .

Positional Isomerism Physicochemical Properties Molecular Design

4-Methoxy Substituent Confers Quantitative Potency Modulation: SAR Evidence from the 3-Nitrobenzamide Scaffold

In a systematic SAR study of 4-substituted-3-nitrobenzamide derivatives, modifications at the 4-position produced GI50 values spanning from 1.008 µM to 3.778 µM against MDA-MB435 and HL-60 cancer cell lines—a >3.5-fold potency range attributable solely to 4-substituent variation (including methoxy, methyl, halogen, and other groups) [1]. This establishes that the 4-methoxy group present in the target compound is not a passive structural feature, but an active contributor to the potency–selectivity profile of the scaffold.

Structure-Activity Relationship Antitumor GI50

Acetyl Group as a Defined Synthetic Handle: Enabling Downstream Chalcone and Heterocycle Derivatization

The 3-acetylphenyl group provides a ketone carbonyl that can undergo Claisen-Schmidt condensation with aromatic aldehydes to generate α,β-unsaturated chalcone derivatives [1]. This reactivity is absent in non-acetylated analogs such as N-(3-nitrophenyl)-4-methoxy-3-nitrobenzamide or in compounds where the acetyl group is replaced by a nitro or halogen substituent. The resulting chalcone derivatives introduce an extended conjugated system, altering both the UV-Vis spectroscopic properties and the potential for Michael addition-based covalent target engagement.

Synthetic Versatility Chalcone Synthesis Library Diversification

Nitrobenzamide Scaffold as a Potential Prodrug Platform: Electrochemical Evidence Supporting Bioreductive Activation

Nitro-substituted benzamides, including the 3-nitrobenzamide subclass, have been characterized electrochemically as potential substrates for nitroreductase-mediated bioreductive activation in cancer therapy [1]. Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies on six nitro-substituted benzamide compounds demonstrated well-defined reduction peaks corresponding to the nitro→nitroso and nitroso→hydroxylamine transitions, with peak potentials in the range that is accessible to cellular nitroreductases (typically −0.2 to −0.6 V vs. Ag/AgCl) [1].

Prodrug Design Nitroreductase Bioreductive Activation

Optimal Application Scenarios for N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide Based on Verified Differentiation Evidence


Focused Screening Library Design Requiring Defined Purity and Traceability

For high-throughput or medium-throughput screening campaigns where compound integrity directly affects hit-calling confidence, N-(3-acetylphenyl)-4-methoxy-3-nitrobenzamide is preferable to the Sigma-Aldrich AldrichCPR para-acetyl isomer (CAS 329941-19-7), which lacks any analytical characterization . The minimum 95% purity specification and COA availability ensure that observed biological activity can be attributed to the target structure rather than to undefined impurities, reducing follow-up validation burden.

SAR-Driven Lead Optimization Around the 4-Methoxy-3-Nitrobenzamide Core

In medicinal chemistry programs exploring the 3-nitrobenzamide pharmacophore, this compound serves as a well-characterized entry point for systematic SAR exploration. The published GI50 range of 1.008–3.778 µM for 4-substituted variants [1] provides quantitative benchmarks against which the potency of newly synthesized analogs can be compared, enabling structure-driven optimization of the 4-position substituent.

Chalcone-Based Library Expansion via the 3-Acetyl Synthetic Handle

The 3-acetylphenyl group enables efficient single-step diversification into chalcone derivatives through Claisen-Schmidt condensation, as demonstrated on the closely related N-(4-acetylphenyl)-3-nitrobenzamide scaffold [2]. This allows a single procurement of the parent compound to serve as the starting material for a focused library of 10–50 chalcone analogs, each introducing a different arylidene moiety, substantially increasing the chemical space coverage per synthesis effort.

Bioreductive Prodrug Feasibility Studies Targeting Nitroreductase-Expressing Tumor Models

For laboratories investigating hypoxia-selective or enzyme-activated prodrug strategies, the presence of the 3-nitro group makes this compound a candidate for nitroreductase-mediated bioreduction studies. The established electrochemical reducibility of the nitrobenzamide class [3] supports the feasibility of enzymatic activation, positioning this compound as a tool molecule for evaluating nitroreductase-dependent cytotoxicity in isogenic cell line pairs differing in nitroreductase expression status.

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